molecular formula C17H26N2O B13083442 2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide

2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide

Cat. No.: B13083442
M. Wt: 274.4 g/mol
InChI Key: HKHJPCZIQUCDGS-VYRBHSGPSA-N
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Description

2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide is a synthetic organic compound with a complex structure It features a cyclopropyl group, a phenylpropyl group, and an amino group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Amino Group Introduction: The amino group is usually introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Attachment of the Phenylpropyl Group: This step can involve a Friedel-Crafts alkylation reaction, where a phenylpropyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Final Assembly: The final step involves coupling the intermediate compounds to form the desired butanamide structure, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide backbone, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity or as a ligand in receptor binding studies.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide exerts its effects depends on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-cyclopropyl-3-methyl-N-(4-methylbenzyl)butanamide
  • 2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)butanamide

Uniqueness

Compared to similar compounds, 2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-phenylpropyl)butanamide may exhibit unique properties due to the presence of the phenylpropyl group, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific research applications where other similar compounds might not be as effective.

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-phenylpropyl]butanamide

InChI

InChI=1S/C17H26N2O/c1-4-15(13-8-6-5-7-9-13)19(14-10-11-14)17(20)16(18)12(2)3/h5-9,12,14-16H,4,10-11,18H2,1-3H3/t15-,16?/m0/s1

InChI Key

HKHJPCZIQUCDGS-VYRBHSGPSA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)N(C2CC2)C(=O)C(C(C)C)N

Canonical SMILES

CCC(C1=CC=CC=C1)N(C2CC2)C(=O)C(C(C)C)N

Origin of Product

United States

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